

# 21-Desacetyldeflazacort-D5 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 21-Desacetyldeflazacort-D5

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An In-depth Technical Guide to **21-DesacetyIdeflazacort-D5** For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides a comprehensive overview of **21-Desacetyldeflazacort-D5**, a deuterated stable isotope-labeled internal standard essential for the accurate quantification of **21-Desacetyldeflazacort**. **21-Desacetyldeflazacort** is the pharmacologically active metabolite of the corticosteroid prodrug Deflazacort, which is utilized for its anti-inflammatory and immunosuppressive properties.[1][2][3] This document details the chemical structure, physicochemical properties, and bioanalytical applications of its deuterated analogue. A representative experimental protocol for its use in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay is provided, alongside a visualization of its place in the metabolic pathway of Deflazacort.

### Introduction

Deflazacort is an inactive glucocorticoid prodrug that is rapidly absorbed and converted by plasma esterases to its primary active metabolite, 21-Desacetyldeflazacort (also known as 21-desDFZ).[1][2] This active metabolite binds to glucocorticoid receptors, exerting anti-inflammatory and immunosuppressive effects.[3][4] Given its therapeutic importance, particularly in conditions like Duchenne muscular dystrophy, precise quantification of the active metabolite in biological matrices is critical for pharmacokinetic and bioequivalence studies.[1][5]



Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, as they co-elute with the analyte and exhibit identical chemical behavior during sample extraction and ionization, correcting for matrix effects and procedural losses.[6][7] **21-DesacetyIdeflazacort-D5** is the deuterium-labeled analogue of the active metabolite, designed specifically for this purpose.[8] Its use in LC-MS/MS assays ensures the highest degree of accuracy and precision in determining the concentration of 21-DesacetyIdeflazacort in plasma and other biological samples.[7][9]

## **Chemical Structure and Physicochemical Properties**

The key identifiers and computed physicochemical properties of **21-Desacetyldeflazacort-D5** and its non-labeled counterpart are summarized below.

**Table 1: Chemical Identifiers** 

Identifier	21-Desacetyldeflazacort- D5	21-Desacetyldeflazacort (non-labeled)
IUPAC Name	(4R,8S,9S,11S,13R)-8-(2,2-dideuterio-2-hydroxyacetyl)-11-hydroxy-9,13-dimethyl-6-(trideuteriomethyl)-5-oxa-7-azapentacyclo[10.8.0.0²,9.0⁴,8.0¹3,¹8]icosa-6,14,17-trien-16-one	(1S,2S,4R,8S,9S,11S,12S,13 R)-11-hydroxy-8-(2- hydroxyacetyl)-6,9,13- trimethyl-5-oxa-7- azapentacyclo[10.8.0.0 <sup>2</sup> ,9.0 <sup>4</sup> ,8. 0 <sup>13</sup> ,18]icosa-6,14,17-trien-16- one[10]
Molecular Formula	C23H24D5NO5[11][12]	C23H29NO5[10][13]
CAS Number	13649-57-5 (Unlabeled)[14]	13649-57-5[10][11]
Synonyms	21-desDFZ-d5, Deflazacort Metabolite II-D5	21-deacetyldeflazacort, Deacetyldeflazacort, 21- desDFZ[10]

## **Table 2: Physicochemical Properties**



Property	21-Desacetyldeflazacort- D5	21-Desacetyldeflazacort (non-labeled)
Molecular Weight	404.51 g/mol [5][12]	399.5 g/mol
Monoisotopic Mass	404.23595676 Da	399.20457303 Da
XLogP3	1.4	1.4
Appearance	White to off-white solid[5]	Not specified
Hydrogen Bond Donors	2	2
Hydrogen Bond Acceptors	5	5[10]

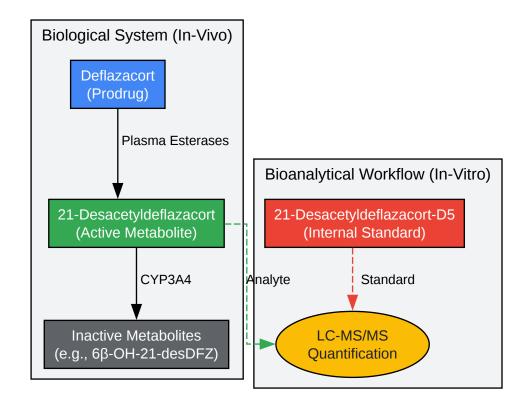
**Table 3: Solubility Data** 

Solvent	Solubility of 21-Desacetyldeflazacort-D5
DMSO	≥ 30 mg/mL (74.16 mM)[5][12]
DMF	≥ 30 mg/mL (74.16 mM)[5][12]
Ethanol	≥ 1 mg/mL (2.47 mM)[5][12]

## Metabolic Pathway and Bioanalytical Role

Deflazacort acts as a prodrug, which is rapidly metabolized by plasma esterases into the active compound 21-Desacetyldeflazacort.[3][14] This active metabolite is then further metabolized, primarily by the cytochrome P450 enzyme CYP3A4, into inactive forms such as 6-beta-hydroxy-21-desacetyldeflazacort before elimination.[14] The role of **21-Desacetyldeflazacort-D5** is to serve as an ideal internal standard for quantifying its non-labeled, active analogue in biological fluids during pharmacokinetic analysis.





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Caption: Metabolic activation of Deflazacort and the role of its deuterated metabolite in bioanalysis.

## **Experimental Protocols**

The following is a representative LC-MS/MS protocol for the quantification of 21-Desacetyldeflazacort in human plasma, incorporating **21-Desacetyldeflazacort-D5** as the internal standard. This protocol is synthesized from methodologies reported for the analysis of this and similar glucocorticoids.[5][13]

## **Objective**

To develop and validate a sensitive and specific method for the quantification of 21-Desacetyldeflazacort in human plasma using **21-Desacetyldeflazacort-D5** as an internal standard (IS).

## **Materials and Reagents**



- Analytes: 21-Desacetyldeflazacort, 21-Desacetyldeflazacort-D5 (IS)
- Solvents: HPLC-grade Methanol, Acetonitrile, Water
- Reagents: Formic Acid, Ammonium Formate
- Plasma: Blank human plasma (K<sub>2</sub>EDTA as anticoagulant)
- Extraction: Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent polymerbased)

#### Instrumentation

- LC System: UPLC or HPLC system (e.g., Waters Acquity, Shimadzu Nexera)
- Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 5500, Waters Xevo TQ-S)
- Ion Source: Electrospray Ionization (ESI), positive mode

## Sample Preparation: Solid Phase Extraction (SPE)

- Spiking: To 250 μL of blank plasma, add the required amount of analyte from a working stock solution. Add a fixed amount of 21-Desacetyldeflazacort-D5 IS (e.g., 50 ng/mL). Vortex for 30 seconds.
- Precipitation/Dilution: Add 500 μL of 4% phosphoric acid in water to the plasma sample, vortex to mix. This step lyses cells and precipitates proteins.
- SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
- Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 10% methanol in water to remove interferences.
- Elution: Elute the analyte and IS with 1 mL of methanol.



• Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 μL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

#### **LC-MS/MS Conditions**

- LC Column: Reversed-phase C18 column (e.g., Waters Acquity BEH C18, 50mm x 2.1mm, 1.7μm).[5]
- Mobile Phase A: 0.1% Formic Acid in Water (or 4.0 mM Ammonium Formate, pH 3.5).[5]
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.4 mL/min.
- Gradient:
  - 0.0-0.5 min: 10% B
  - o 0.5-2.0 min: 10% to 90% B
  - o 2.0-2.5 min: 90% B
  - 2.5-2.6 min: 90% to 10% B
  - 2.6-3.5 min: 10% B
- Injection Volume: 5 μL.
- MS/MS Detection: Multiple Reaction Monitoring (MRM) in positive ESI mode.
  - Analyte (21-Desacetyldeflazacort): Q1 (m/z) 400.1 → Q3 (m/z) 322.2 (representative transition; requires optimization).
  - IS (21-DesacetyIdeflazacort-D5): Q1 (m/z) 405.1 → Q3 (m/z) 327.2 (predicted transition; requires optimization).
- Ion Source Parameters: Optimize source temperature, ion spray voltage, and gas flows for maximum signal intensity.



#### **Method Validation**

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for specificity, linearity, accuracy, precision, recovery, matrix effect, and stability (bench-top, freeze-thaw, long-term). The linearity range is typically established from approximately 0.5 to 500 ng/mL.[5]

#### Conclusion

**21-DesacetyIdeflazacort-D5** is an indispensable tool for the accurate and reliable quantification of the active metabolite of Deflazacort. Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring it effectively tracks the analyte through extraction and analysis while being distinguishable by mass. The detailed bioanalytical protocol provided herein serves as a robust framework for its application in pharmacokinetic, toxicokinetic, and clinical studies, enabling drug development professionals to generate high-quality data essential for regulatory submissions and therapeutic drug monitoring.

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- To cite this document: BenchChem. [21-Desacetyldeflazacort-D5 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12420859#21-desacetyldeflazacort-d5-chemicalstructure-and-properties]

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